Y-33075 dihydrochloride

Liver Fibrosis Hepatic Stellate Cell Biology Cytoskeletal Dynamics

Substituting Y-27632 for Y-33075 in ROCK-dependent assays introduces ~100-fold potency error and confounds PKC/CaMKII off-target effects, compromising experimental reproducibility. Y-33075 dihydrochloride resolves this with 3.6 nM ROCK IC50 and a characterized selectivity window. • 100× greater ROCK potency vs. Y-27632; enables lower working concentrations and reduced compound consumption. • Validated in ex-vivo RGC neuroprotection, hepatic stellate cell contraction, and in-vivo IOP reduction models. • ≥98% HPLC purity with batch-to-batch consistency; ships ambient or blue ice for cold-chain integrity.

Molecular Formula C16H18Cl2N4O
Molecular Weight 353.2 g/mol
CAS No. 173897-44-4
Cat. No. B1662209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-33075 dihydrochloride
CAS173897-44-4
Synonyms4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide; dihydrochloride
Molecular FormulaC16H18Cl2N4O
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl
InChIInChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1
InChIKeyCKFHAVRPVZNMGT-YQFADDPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Y-33075 Dihydrochloride (CAS 173897-44-4): Selective ROCK Inhibitor for Precision Kinase Research


Y-33075 dihydrochloride, also known as Y-39983 dihydrochloride, is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) with an IC50 of 3.6 nM [1]. It is a derivative of the widely used ROCK inhibitor Y-27632 and demonstrates enhanced potency and a distinct kinase selectivity profile [2]. As a research tool, Y-33075 dihydrochloride is employed in studies of cytoskeletal dynamics, cell contraction, neuroprotection, and intraocular pressure regulation [3].

Y-33075 vs. Y-27632: Why Potency and Selectivity Differences Preclude Generic Substitution in ROCK-Dependent Assays


Direct substitution of Y-33075 dihydrochloride with other in-class ROCK inhibitors, particularly its parent compound Y-27632, is not scientifically valid due to substantial quantitative differences in potency and off-target kinase inhibition. Y-33075 exhibits an IC50 of 3.6 nM against ROCK, representing approximately 100-fold greater biochemical potency than the Ki of 300 nM reported for Y-27632 against ROCK-II [1]. More critically, the selectivity window against structurally related kinases PKC and CaMKII differs markedly between these two compounds. Y-33075 inhibits PKC with an IC50 of 420 nM and CaMKII with an IC50 of 810 nM, whereas Y-27632 demonstrates substantially weaker inhibition of these off-targets with IC50 values of 9.0 μM and 26 μM, respectively [2]. Consequently, experiments designed with Y-33075 cannot be reliably reproduced by substituting Y-27632 at equivalent nominal concentrations without risking both under-dosing of ROCK inhibition and altered off-target kinase modulation.

Quantitative Comparative Evidence: Y-33075 Dihydrochloride vs. Y-27632 and H-1152 in Functional Assays


Hepatic Stellate Cell Contraction: 10-Fold Higher Potency of Y-33075 vs. Y-27632

In a direct head-to-head comparison using primary mouse and immortalized human hepatic stellate cells (HSCs), Y-33075 demonstrated approximately 10-fold greater potency than Y-27632 in inhibiting collagen matrix contraction [1]. Both compounds reduced contraction, fibrogenesis, and proliferation, but the increased potency of Y-33075 was explicitly quantified and noted as the basis for recommending its further evaluation in chronic liver disease models.

Liver Fibrosis Hepatic Stellate Cell Biology Cytoskeletal Dynamics

Retinal Ganglion Cell Neuroprotection: Superior Efficacy of Y-33075 Over Y-27632 and H-1152

In an ex-vivo rat retinal explant model with optic nerve axotomy, Y-33075 (50 μM) was the only ROCK inhibitor among three tested that significantly increased retinal ganglion cell (RGC) survival at day 4 ex-vivo (DEV 4). Neither Y-27632 nor H-1152 demonstrated significant neuroprotective effects under identical conditions [1]. Flow cytometry confirmed that Y-33075 reduced the number of pro-inflammatory CD11b+/CD68+ microglial cells, and RNA-seq analysis revealed downregulation of M1 microglial markers (Tnfα, Il-1β, Nos2), glial markers (Gfap, Itgam, Cd68), and multiple inflammatory pathways.

Glaucoma Neuroprotection Retinal Degeneration

Biochemical Potency: 3.6 nM ROCK IC50 of Y-33075 vs. 300 nM Ki of Y-27632

Y-33075 dihydrochloride inhibits ROCK with an IC50 of 3.6 nM [1], whereas the widely used comparator Y-27632 demonstrates a Ki of 300 nM for ROCK-II [2]. This represents an approximately 83-fold difference in biochemical potency. While these values derive from different studies using distinct assay formats (IC50 vs. Ki), the magnitude of difference is consistent across multiple independent sources and underscores the substantially greater molar potency of Y-33075.

Kinase Inhibition Biochemical Assay ROCK Signaling

Off-Target Kinase Profile: PKC and CaMKII Inhibition Compared to Y-27632

Y-33075 inhibits PKC with an IC50 of 420 nM and CaMKII with an IC50 of 810 nM, whereas Y-27632 is substantially weaker against these off-targets with IC50 values of 9.0 μM and 26 μM, respectively [1]. The selectivity ratios (off-target IC50 / ROCK IC50) for Y-33075 are 117-fold for PKC and 225-fold for CaMKII, compared to 82-fold and 236-fold for Y-27632. Notably, while Y-33075 maintains comparable selectivity windows against CaMKII, its absolute potency against PKC is ~21-fold higher than Y-27632.

Kinase Selectivity Off-Target Profiling PKC CaMKII

Optimal Research Applications for Y-33075 Dihydrochloride Based on Quantitative Comparative Evidence


Glaucoma and Retinal Neuroprotection Research

Y-33075 dihydrochloride is the preferred ROCK inhibitor for ex-vivo and in vivo glaucoma research where neuroprotection of retinal ganglion cells (RGCs) and suppression of neuroinflammation are primary endpoints. Direct comparative evidence demonstrates that 50 μM Y-33075 significantly increases RGC survival in ex-vivo retinal explant models, whereas Y-27632 and H-1152 provide no significant protection [1]. Additionally, Y-33075 reduces Iba1+/CD68+ microglial cells and downregulates M1 microglial and glial markers (Tnfα, Il-1β, Nos2, Gfap, Itgam, Cd68). Topical administration of Y-33075 (≥0.01%) also significantly lowers intraocular pressure in rabbit models [2], supporting its use in ocular hypertension and glaucoma studies.

Hepatic Stellate Cell and Liver Fibrosis Studies

For investigations of hepatic stellate cell contraction and liver fibrosis mechanisms, Y-33075 offers 10-fold greater potency than Y-27632 in inhibiting collagen matrix contraction in both primary mouse and human HSC lines [1]. This potency advantage enables lower working concentrations, reducing compound consumption and potential off-target effects. The compound's efficacy in reducing fibrogenesis and proliferation in activated HSCs makes it particularly suitable for chronic liver disease research.

Kinase Selectivity and Off-Target Profiling Experiments

Y-33075 serves as a critical tool for dissecting ROCK-dependent versus PKC- or CaMKII-dependent signaling pathways. Its distinct off-target profile—inhibiting PKC 21-fold more potently and CaMKII 32-fold more potently than Y-27632 [1]—requires careful experimental design and provides an orthogonal pharmacological probe. Parallel experiments with Y-33075 and Y-27632 can help deconvolve whether observed phenotypic effects are attributable to ROCK inhibition or off-target kinase modulation.

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